molecular formula C16H27NO4 B14801713 tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine-1-carboxylate

tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine-1-carboxylate

Cat. No.: B14801713
M. Wt: 297.39 g/mol
InChI Key: KYIWNEHNGQWVBP-BENRWUELSA-N
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Description

tert-Butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom The compound also features a tert-butyl ester group and an ethoxy-oxoethylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl ester group and the ethoxy-oxoethylidene substituent. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-Butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine-1-carboxylate include:

  • tert-Butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate
  • tert-Butyl 3-(2-ethoxy-2-oxoethylidene)cyclobutanecarboxylate

Uniqueness

What sets this compound apart is its specific structural configuration, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C16H27NO4/c1-7-20-13(18)10-12-8-9-17(11-16(12,5)6)14(19)21-15(2,3)4/h10H,7-9,11H2,1-6H3/b12-10-

InChI Key

KYIWNEHNGQWVBP-BENRWUELSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/CCN(CC1(C)C)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C=C1CCN(CC1(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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